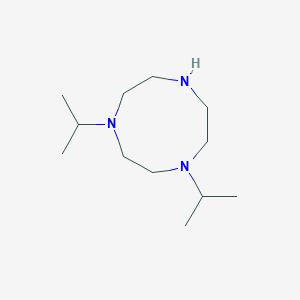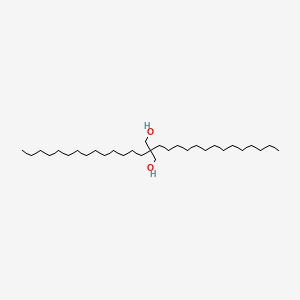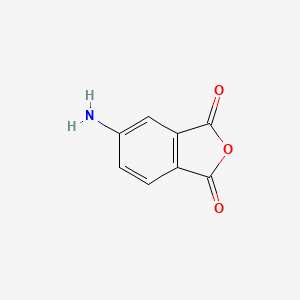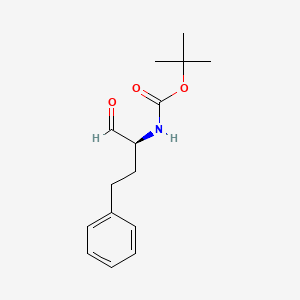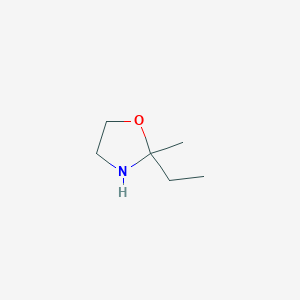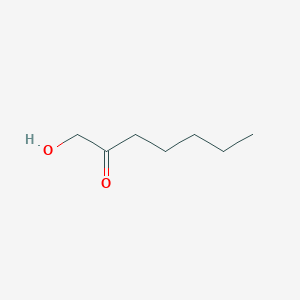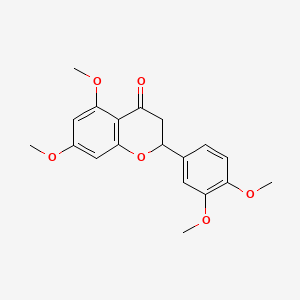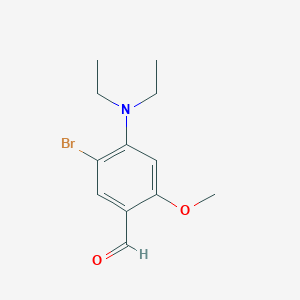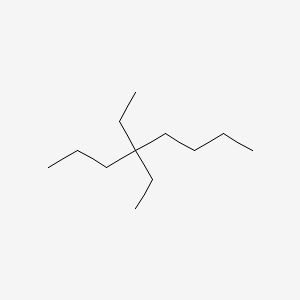
Octane, 4,4-diethyl-
Übersicht
Beschreibung
Octane, 4,4-diethyl-: is an organic compound with the chemical formula C12H26 . It is a branched alkane, which means it consists of a chain of carbon atoms with additional carbon branches. This compound is a colorless liquid with a characteristic odor and is primarily used as a solvent in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octane, 4,4-diethyl- can be synthesized through the reaction of 1,7-dibromoheptane with ethyl magnesium bromide. This reaction forms the corresponding hydrocarbon compound . The reaction typically requires anhydrous conditions and is carried out in a solvent such as diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of Octane, 4,4-diethyl- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octane, 4,4-diethyl- can undergo oxidation reactions, typically forming alcohols, aldehydes, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: This compound can be reduced to form simpler hydrocarbons, although this is less common.
Substitution: It can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octane, 4,4-diethyl- is used as a solvent in organic synthesis and chromatography. Its non-polar nature makes it suitable for dissolving non-polar compounds and facilitating various chemical reactions .
Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities and pharmacological properties .
Industry: In the industrial sector, Octane, 4,4-diethyl- is used in the formulation of cleaning agents, degreasers, and other solvent-based products. Its ability to dissolve organic compounds makes it valuable in manufacturing processes .
Wirkmechanismus
The mechanism of action of Octane, 4,4-diethyl- primarily involves its role as a solvent. It interacts with other molecules through van der Waals forces and dispersion forces, facilitating the dissolution and reaction of non-polar compounds. Its molecular structure allows it to effectively solvate other hydrocarbons and organic molecules, enhancing their reactivity and stability in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
- Octane, 4,5-diethyl-
- Nonane, 4-ethyl-5-methyl-
- 5,6-Dimethyldecane
- Undecane, 5-methyl-
Comparison: Octane, 4,4-diethyl- is unique due to its specific branching at the 4th carbon position, which influences its physical and chemical properties. Compared to its isomers like Octane, 4,5-diethyl-, it may exhibit different boiling points, melting points, and reactivity due to the position of the ethyl groups. These differences can affect its solubility, volatility, and suitability for various applications .
Eigenschaften
IUPAC Name |
4,4-diethyloctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-9-11-12(7-3,8-4)10-6-2/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQKVNFZNDQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607109 | |
| Record name | 4,4-Diethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17312-42-4 | |
| Record name | 4,4-Diethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



